molecular formula C6H6INO3 B11928085 Methyl 2-iodo-4-methyloxazole-5-carboxylate

Methyl 2-iodo-4-methyloxazole-5-carboxylate

Katalognummer: B11928085
Molekulargewicht: 267.02 g/mol
InChI-Schlüssel: DQWNNHXUEGERQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-iodo-4-methyloxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of an iodine atom at the second position, a methyl group at the fourth position, and a carboxylate ester group at the fifth position of the oxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-iodo-4-methyloxazole-5-carboxylate typically involves the iodination of a precursor oxazole compound. One common method is the reaction of 4-methyloxazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the carboxylate ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Methyl 2-iodo-4-methyloxazole-5-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-iodo-4-methyloxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate ester group can influence its binding affinity and specificity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 2-iodo-4-methyloxazole-5-carboxylate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine or chlorine analogs. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C6H6INO3

Molekulargewicht

267.02 g/mol

IUPAC-Name

methyl 2-iodo-4-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C6H6INO3/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3

InChI-Schlüssel

DQWNNHXUEGERQV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=N1)I)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.